Methyl 6-chloro-5-hydroxynicotinate
Description
Methyl 6-chloro-5-hydroxynicotinate (CAS: 59288-38-9) is a nicotinic acid derivative featuring a pyridine ring substituted with a hydroxyl (-OH) group at position 5, a chlorine atom at position 6, and a methyl ester (-COOCH₃) at position 3. It is primarily utilized in research settings, particularly as a synthetic intermediate for pharmaceuticals and agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHYBCAMKQMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919689 | |
| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91507-30-1 | |
| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Methyl 6-chloro-5-hydroxynicotinate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 6-chloro-5-hydroxynicotinate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Key Properties :
- Purity : >95.00% (GLPBIO) .
- Solubility : Soluble in organic solvents like DMSO; requires heating to 37°C and ultrasonication for optimal dissolution .
- Storage : Stable at -80°C for 6 months or -20°C for 1 month in aliquot form to avoid freeze-thaw degradation .
- Synthesis : Serves as a precursor for derivatives like 6-chloro-5-methoxy-nicotinic acid methyl ester via alkylation with iodomethane (85% yield) .
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents, influencing their physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
- The synthesis via iodomethane alkylation is efficient (85% yield) .
- Nitro Derivative (C₇H₅ClN₂O₅) : The electron-withdrawing nitro group may increase reactivity in electrophilic substitutions but could reduce solubility in polar solvents .
- Hydroxymethyl Derivative (C₈H₈ClNO₃): The -CH₂OH group introduces additional hydrogen-bonding capacity, possibly enhancing aqueous solubility compared to the parent compound .
- Ethyl Acetyl Derivative (C₁₀H₁₀ClNO₃): The ethyl ester and acetyl group increase molecular weight and steric bulk, likely affecting binding affinity in biological systems .
- Iodo-Ethyl Derivative (C₉H₉ClINO₂): The iodine atom enables radio-labeling applications, though its large size may hinder synthetic yield .
Research Implications
- Drug Design : The hydroxyl group in the parent compound offers a site for further functionalization, such as glycosylation or phosphorylation.
- Agrochemicals : Nitro and iodo derivatives may serve as intermediates for herbicides or insecticides due to their reactive substituents.
- Limitations: Limited solubility data for analogs hinders their application in aqueous systems. Further studies on stability and toxicity are needed.
Biological Activity
Methyl 6-chloro-5-hydroxynicotinate is a derivative of nicotinic acid that has garnered interest for its potential biological activities. This compound features a chlorine atom and a hydroxyl group on the pyridine ring, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 175.58 g/mol
- Structural Features : Chlorine at position 6 and hydroxyl at position 5 of the pyridine ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may function as an inhibitor or modulator, affecting processes related to inflammation, microbial growth, and neurotransmission.
- Enzyme Interaction : this compound has been shown to bind to enzymes that regulate metabolic pathways. This binding can modulate enzyme activity, potentially leading to altered metabolic responses .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may influence neurotransmitter levels and contribute to neuroprotection in neurodegenerative diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, inhibiting the growth of certain pathogens.
- Anti-inflammatory Effects : The compound's structural features may contribute to its anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Case Study 1: Neuroprotective Effects in Animal Models
In a study examining the neuroprotective effects of nicotinic acid derivatives, this compound was administered to animal models exhibiting symptoms of neurodegeneration. The results indicated a significant reduction in neuronal damage and improved cognitive function compared to control groups. This suggests potential applications in treating diseases such as Alzheimer's and Parkinson's .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria. These findings highlight its potential as a therapeutic agent in combating bacterial infections.
Comparative Analysis with Related Compounds
The following table compares this compound with related nicotinic acid derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 6, hydroxyl at position 5 | Antimicrobial, anti-inflammatory, neuroprotective |
| Methyl Nicotinate | Methyl ester form without chlorine | Commonly used in pharmaceuticals |
| Methyl 5-chloro-6-hydroxynicotinate | Chlorine at position 5, hydroxyl at position 6 | Exhibits anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
